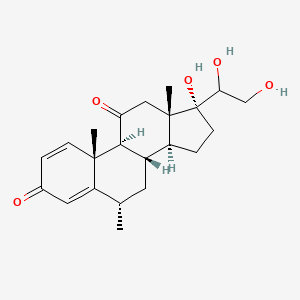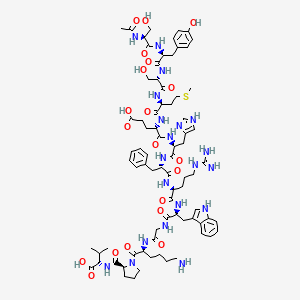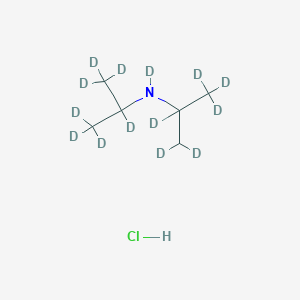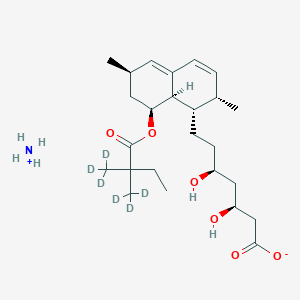![molecular formula C6H7N5 B13837780 Methyl-1H[1,2,3]triazolo[4,5-b]pyridin-6-amine](/img/structure/B13837780.png)
Methyl-1H[1,2,3]triazolo[4,5-b]pyridin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-1H[1,2,3]triazolo[4,5-b]pyridin-6-amine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is of significant interest due to its unique structure, which combines a triazole ring with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-1H[1,2,3]triazolo[4,5-b]pyridin-6-amine typically involves a multi-step process. One common method is the one-pot four-component reaction, which includes Meldrum’s acid, substituted aryl azides, 4-(prop-2-yn-1-yloxy)aryl aldehyde, and 3-methyl-1-phenyl-1H-pyrazol-5-amine. This reaction is catalyzed by L-proline as a basic organocatalyst, along with CuSO4·5H2O and sodium ascorbate as catalysts for click chemistry in PEG-400 as a green solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl-1H[1,2,3]triazolo[4,5-b]pyridin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Methyl-1H[1,2,3]triazolo[4,5-b]pyridin-6-amine has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of Methyl-1H[1,2,3]triazolo[4,5-b]pyridin-6-amine involves its interaction with specific molecular targets. The nitrogen atoms in the triazole and pyridine rings can coordinate with metal ions, making it a useful ligand in coordination chemistry. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole: A simpler triazole compound with similar nitrogen-rich structure.
Pyridine: A basic heterocyclic compound with a single nitrogen atom in the ring.
Pyrazole: Another nitrogen-containing heterocycle with potential biological activity.
Uniqueness
Methyl-1H[1,2,3]triazolo[4,5-b]pyridin-6-amine is unique due to its fused triazole-pyridine structure, which imparts distinct chemical and biological properties. The combination of these two rings allows for versatile reactivity and the potential for diverse applications in various fields .
Properties
Molecular Formula |
C6H7N5 |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
1-methyltriazolo[4,5-b]pyridin-6-amine |
InChI |
InChI=1S/C6H7N5/c1-11-5-2-4(7)3-8-6(5)9-10-11/h2-3H,7H2,1H3 |
InChI Key |
LTCFGGOAXBKSPT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=CC(=C2)N)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)propanenitrile](/img/structure/B13837740.png)
![1-(1,2,3,4-Tetrahydropyrrolo[3,4-d]pyridazin-6-yl)ethanone](/img/structure/B13837748.png)

![D-[UL-13C6]Glucosamine Hydrochloride](/img/structure/B13837759.png)




![(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-8-enoic acid](/img/structure/B13837793.png)
